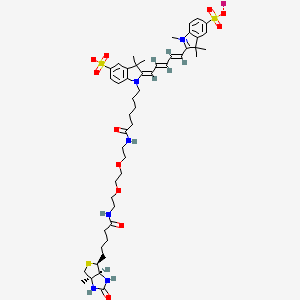

Sulfo-Cy5-PEG3-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H67KN6O11S3 |

|---|---|

Molecular Weight |

1051.4 g/mol |

IUPAC Name |

potassium (2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |

InChI Key |

NKRGECYUPRVPEE-NRSOTYDJSA-M |

Isomeric SMILES |

C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy5-PEG3-biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-PEG3-biotin, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its core structure, key properties, and detailed protocols for its application in various immunoassays.

Core Concepts: Structure and Properties

This compound is a multi-functional molecule engineered for high-sensitivity detection. Its structure consists of three key components: a Sulfo-Cy5 fluorescent dye, a polyethylene (B3416737) glycol (PEG3) spacer, and a biotin (B1667282) molecule.

-

Sulfo-Cy5: A sulfonated cyanine (B1664457) dye that emits in the far-red region of the spectrum. The sulfonate groups enhance its water solubility and reduce non-specific binding, making it ideal for biological applications.[1] Its fluorescence is independent of pH in the range of 4 to 10.[1]

-

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that connects the Sulfo-Cy5 dye to the biotin moiety. This flexible linker minimizes steric hindrance, allowing for efficient binding of biotin to avidin (B1170675) or streptavidin.

-

Biotin (Vitamin H): A small molecule that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification systems in biotechnology.[2][3]

The combination of these components results in a highly soluble and specific fluorescent probe for detecting biotinylated molecules or, more commonly, for use in conjunction with biotinylated antibodies and streptavidin conjugates.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and the biotin-streptavidin interaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃ | [1] |

| Molecular Weight | ~998.3 g/mol | [1] |

| Excitation Maximum (λex) | 646 nm | [1] |

| Emission Maximum (λem) | 662 nm | [1] |

| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.28 | [1] |

| Solubility | Water, DMF, DMSO | [1] |

| Interaction Property | Value | Reference(s) |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [2][3][4] |

| Streptavidin Molecular Weight | ~53 kDa (recombinant) | |

| Biotin Binding Sites per Streptavidin | 4 | [2] |

Experimental Applications and Protocols

This compound is a cornerstone reagent in a multitude of biological assays. Its primary utility lies in its ability to bind to streptavidin, which can be conjugated to enzymes or other fluorophores. This system allows for significant signal amplification and is employed in techniques such as Western blotting, flow cytometry, immunofluorescence, and protein-protein interaction studies.

Logical Workflow for Biotin-Streptavidin Based Detection

The following diagram illustrates the general workflow for detecting a target antigen using a biotinylated antibody and a fluorescent streptavidin conjugate.

Caption: General workflow for target detection using a biotin-streptavidin system.

Detailed Experimental Protocol: Fluorescent Western Blotting

This protocol outlines the detection of a target protein on a western blot using a biotinylated secondary antibody and a streptavidin-Cy5 conjugate. This method can offer increased sensitivity compared to traditional two-step fluorescent western blotting.[3][5]

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibody (specific for the protein of interest)

-

Biotinylated Secondary Antibody (specific for the primary antibody's host species)

-

Streptavidin-Cy5 Conjugate

-

Wash Buffer: TBST

-

Fluorescent imaging system

Procedure:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer (e.g., 1:500 - 1:20,000 dilution). Incubate the membrane for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step as in step 3.

-

Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (a typical starting dilution is 1:500 to 1:1,000).[2] Incubate the membrane for 30-60 minutes at room temperature with gentle agitation. Protect the membrane from light from this point forward.[2]

-

Final Washes: Wash the membrane three to five times for 5-10 minutes each with Wash Buffer to remove unbound streptavidin-Cy5.

-

Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).

Detailed Experimental Protocol: Flow Cytometry

This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.

Materials:

-

Cell suspension (1 x 10⁶ cells per sample)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Biotinylated Primary Antibody

-

Streptavidin-Cy5 Conjugate

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the biotinylated primary antibody at a predetermined optimal concentration. Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

-

Streptavidin-Cy5 Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the diluted Streptavidin-Cy5 conjugate (a typical concentration is 0.25 µg per tube). Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

Final Washes: Repeat the washing step as in step 3.

-

Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL) and analyze on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.

Detailed Experimental Protocol: Immunofluorescence Microscopy

This protocol details the staining of a target antigen in fixed and permeabilized cells for visualization by fluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% BSA in PBS

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Streptavidin-Cy5 Conjugate

-

Wash Buffer: PBS

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Fix the cells with Fixation Buffer for 15-30 minutes at room temperature.

-

Washing: Wash the cells three times for 5 minutes each with PBS.

-

Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times for 5 minutes each with PBS.

-

Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 7.

-

Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer and incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times for 5 minutes each with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope with appropriate filters for Cy5.

Application in Signaling Pathway Analysis

The high affinity and specificity of the biotin-streptavidin system, combined with the bright fluorescence of Cy5, make it a powerful tool for studying signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be investigated using these reagents.[6]

EGFR Signaling Pathway Visualization

A common approach is to use a biotinylated ligand, such as biotinylated EGF, to stimulate the EGFR pathway. The binding and subsequent internalization of the receptor-ligand complex can then be visualized using a fluorescently labeled streptavidin, such as Streptavidin-Cy5.

Caption: Visualization of EGFR signaling using biotinylated EGF and Streptavidin-Cy5.

Troubleshooting

Common issues encountered when using biotin-streptavidin detection systems include high background and weak or no signal.

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| High Background | - Inadequate blocking- Streptavidin-Cy5 concentration too high- Insufficient washing- Endogenous biotin | - Increase blocking time or try a different blocking agent (e.g., avidin/biotin blocking kit if endogenous biotin is suspected)- Titrate the Streptavidin-Cy5 concentration (start with a higher dilution)- Increase the number and/or duration of wash steps | [2] |

| Weak or No Signal | - Primary or secondary antibody concentration too low- Inefficient biotinylation of the antibody- Photobleaching of the fluorophore | - Optimize the concentration of the primary and biotinylated secondary antibodies- Confirm the activity of the biotinylated antibody- Minimize exposure of the sample to light after adding the Streptavidin-Cy5 conjugate; use an antifade mounting medium for microscopy | [2] |

By understanding the fundamental properties of this compound and adhering to optimized protocols, researchers can effectively leverage this powerful tool for sensitive and specific detection in a wide array of biological applications.

References

- 1. wang.ucsd.edu [wang.ucsd.edu]

- 2. biotin-azide.com [biotin-azide.com]

- 3. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Excitation and emission spectra of Sulfo-Cy5-PEG3-biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties and applications of Sulfo-Cy5-PEG3-biotin, a far-red fluorescent probe. Detailed experimental protocols and workflow visualizations are included to facilitate its use in research and development.

Core Photophysical Properties

This compound is a highly water-soluble and photostable fluorescent probe. Its core is the Sulfo-Cy5 dye, a sulfonated cyanine (B1664457) dye that exhibits bright fluorescence in the far-red region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cellular components.[1][2] The molecule also incorporates a polyethylene (B3416737) glycol (PEG3) spacer and a terminal biotin (B1667282) moiety. The hydrophilic PEG spacer enhances its solubility in aqueous buffers and minimizes non-specific binding, while the biotin group provides a high-affinity binding site for streptavidin and its analogues.[2][3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

| Parameter | Value | Unit | References |

| Excitation Maximum (λex) | 646 | nm | [1][2][3][4] |

| Emission Maximum (λem) | 662 | nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 271,000 | M-1cm-1 | [3] |

| Fluorescence Quantum Yield (Φ) | 0.28 | - | [1][3][5] |

| Recommended Storage | -20 | °C | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in PBS. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Emission Spectrum Measurement:

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.

Workflow for Measuring Fluorescence Spectra

Immunofluorescence Staining using Streptavidin-Biotin System

This protocol describes a common application of this compound in immunofluorescence microscopy, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

Primary antibody (specific to the target protein)

-

Biotinylated secondary antibody (recognizes the primary antibody)

-

Streptavidin conjugated to Sulfo-Cy5 (or use this compound with unlabeled streptavidin)

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Streptavidin-Sulfo-Cy5 Incubation: Wash three times with PBS. Incubate with streptavidin-Sulfo-Cy5 (or a pre-formed complex of streptavidin and this compound) diluted in blocking buffer for 1 hour at room temperature, protected from light.[8]

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslip on a microscope slide using mounting medium with DAPI. Image using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

Immunofluorescence Signaling Pathway

Fluorescent Western Blotting

This protocol details the use of this compound for the detection of proteins in a Western blot.

Materials:

-

Protein lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (specific to the target protein)

-

Biotinylated secondary antibody

-

Streptavidin-HRP or a fluorescently labeled streptavidin

-

If using Streptavidin-HRP, a chemiluminescent substrate is needed. If using fluorescent streptavidin, an imaging system with the appropriate laser and filter is required.

Procedure:

-

SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary and Secondary Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[9]

-

-

Streptavidin Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with streptavidin conjugated to a fluorophore like Sulfo-Cy5 for 1 hour at room temperature, protected from light.[1]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Image the membrane using a fluorescence imaging system with excitation and emission filters appropriate for Cy5.

-

Fluorescent Western Blotting Workflow

References

- 1. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edinst.com [edinst.com]

- 3. wang.ucsd.edu [wang.ucsd.edu]

- 4. novopro.cn [novopro.cn]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 7. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fortislife.com [fortislife.com]

In-Depth Technical Guide: Sulfo-Cy5-PEG3-biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Sulfo-Cy5-PEG3-biotin, focusing on its quantum yield, experimental applications, and the underlying molecular interactions.

Introduction

This compound is a highly versatile fluorescent probe that combines the spectral properties of the far-red cyanine (B1664457) dye, Sulfo-Cy5, with the high-affinity binding of biotin (B1667282).[1][] The molecule's design incorporates a polyethylene (B3416737) glycol (PEG3) linker, which enhances its water solubility and provides spatial separation between the dye and the biotin moiety, minimizing steric hindrance during binding to avidin (B1170675) or streptavidin.[1][3] Its fluorescence is notably stable across a wide pH range, from 4 to 10.[1][]

The far-red emission of Sulfo-Cy5 is advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths, enabling higher signal-to-noise ratios.[1][] These characteristics make this compound a valuable tool in various biochemical and cellular assays.

Quantitative Data

The photophysical properties of this compound are summarized in the table below. This data is essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Unit |

| Quantum Yield (Φ) | 0.28 | dimensionless |

| Excitation Maximum (λ_ex) | 646 | nm |

| Emission Maximum (λ_em) | 662 | nm |

| Molar Extinction Coefficient (ε) | 271,000 | L·mol⁻¹·cm⁻¹ |

| Recommended Storage | -20 | °C |

| Solubility | Good in water, DMF, DMSO |

Data compiled from multiple commercial supplier datasheets.

Core Interaction: Biotin-Streptavidin

The functionality of this compound is fundamentally based on the highly specific and strong non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin).[1] Streptavidin, a tetrameric protein, has four binding sites for biotin, an interaction characterized by its high affinity and specificity. This robust binding is leveraged in numerous applications to link the fluorescent probe to a target of interest.

Experimental Protocols

Relative Quantum Yield Determination

This protocol describes a method for determining the relative fluorescence quantum yield of this compound using a reference standard.[4][5][6]

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[6] For far-red dyes like Cy5, a suitable standard would be a well-characterized dye with overlapping absorption and emission, such as HITCI in ethanol (B145695) (Φ = 0.28).

Materials:

-

This compound

-

Reference standard dye (e.g., HITCI)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent.

-

The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[6]

-

-

Absorbance Measurement:

-

Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 630 nm).

-

-

Fluorescence Measurement:

-

Using the fluorescence spectrometer, record the emission spectra of all solutions.

-

The excitation wavelength must be the same for both the sample and the standard.

-

Ensure the instrument is set to the corrected emission mode.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different).

-

Cell Staining for Flow Cytometry

This protocol outlines the indirect staining of cell surface markers for analysis by flow cytometry, utilizing a biotinylated primary antibody and this compound-labeled streptavidin.

Principle: A primary antibody conjugated to biotin binds to a specific cell surface antigen. Subsequently, streptavidin conjugated with a fluorescent dye (in a conceptual application, though here we use the fluorescent biotin to detect bound streptavidin) binds to the biotin on the antibody, providing a fluorescent signal for detection. This method can be adapted to use this compound to detect streptavidin that is already bound to a biotinylated primary antibody, leveraging the multiple binding sites of streptavidin.

Materials:

-

Cell suspension (1 x 10⁷ cells/mL)

-

Biotinylated primary antibody

-

Streptavidin

-

This compound

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Flow Cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold staining buffer.

-

-

Primary Antibody Incubation:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the biotinylated primary antibody at its predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells by adding 2 mL of staining buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant. Repeat twice.

-

-

Streptavidin Incubation:

-

Resuspend the cell pellet in 100 µL of staining buffer containing streptavidin (e.g., 1-5 µg/mL).

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

-

Washing:

-

Repeat the washing step as described in step 3.

-

-

Fluorescent Biotin Incubation:

-

Resuspend the cell pellet in 100 µL of staining buffer containing this compound (concentration to be optimized, typically in the nanomolar to low micromolar range).

-

Incubate for 15-20 minutes at 4°C, protected from light.

-

-

Final Wash and Analysis:

-

Wash the cells once more.

-

Resuspend the final cell pellet in an appropriate volume of staining buffer.

-

Analyze the sample on a flow cytometer equipped with appropriate lasers and filters for Cy5 excitation and emission.

-

Applications in Drug Development

The unique properties of this compound make it a powerful tool in various stages of drug development:

-

Target Engagement Assays: It can be used to label and visualize the binding of a biotinylated drug candidate to its cellular target.

-

High-Throughput Screening: Its use in fluorescence-based assays enables the rapid screening of compound libraries.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled antibodies or molecules can be tracked in tissues to understand drug distribution and target interaction over time.

-

Cell-Based Assays: It is widely used in flow cytometry for cell sorting and characterization, and in fluorescence microscopy for visualizing cellular structures and processes.[]

-

Protein-Protein Interaction Studies: It can be used to label one interacting partner to detect and quantify protein-protein interactions through biotinylated binding assays.[]

-

Super-Resolution Microscopy: The photostability of Cy5 makes it suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), allowing for nanoscale visualization of biological structures.[7][8]

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. Cy5 Biotin | BroadPharm [broadpharm.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. researchgate.net [researchgate.net]

- 6. iss.com [iss.com]

- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]

Sulfo-Cy5-PEG3-Biotin: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Sulfo-Cy5-PEG3-biotin, a versatile fluorescent probe. The document outlines its physicochemical properties, provides detailed experimental protocols for its use in key applications, and includes visual diagrams to illustrate complex biological and experimental workflows.

Core Properties of this compound

This compound is a highly water-soluble, far-red fluorescent biotin (B1667282) conjugate. The molecule consists of a sulfated Cyanine5 (Cy5) fluorophore, a polyethylene (B3416737) glycol (PEG3) spacer, and a biotin moiety. This combination of components provides excellent photostability, high aqueous solubility, and the strong, specific binding of biotin to avidin (B1170675) and streptavidin.[1][2] The PEG3 linker minimizes steric hindrance, allowing for efficient binding of the biotin to its counterparts.[1][2]

Physicochemical and Spectral Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~998.3 g/mol | [1] |

| Excitation Maximum (λex) | 646 nm | [1] |

| Emission Maximum (λem) | 662 nm | [1] |

| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.28 | [1] |

| pH Range for Fluorescence | pH 4-10 | [2] |

Solubility

This compound exhibits good solubility in several common laboratory solvents. While specific quantitative data (e.g., mg/mL) is not consistently provided by manufacturers, the qualitative solubility is well-established.

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2] |

For optimal results, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice for experiments.

Storage and Handling

Proper storage is crucial to maintain the integrity and performance of this compound.

| Condition | Recommendation | Reference |

| Long-term Storage | -20°C in the dark | [1] |

| Shelf Life | Up to 24 months at -20°C | [1] |

| Transportation | Room temperature for up to 3 weeks | [1] |

| Handling | Avoid prolonged exposure to light. Desiccate. | [1] |

Aqueous solutions of the compound are not recommended for long-term storage and should be prepared fresh for each experiment.

The Streptavidin-Biotin Interaction

The utility of this compound is rooted in the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin). Streptavidin, a tetrameric protein, has four binding sites for biotin, allowing for significant signal amplification in detection assays. This high-affinity interaction is resistant to extremes of pH, temperature, and denaturing agents.

Streptavidin-Biotin Binding Diagram.

Experimental Protocols

This compound is a versatile reagent for various applications, including Western blotting and flow cytometry. The following are detailed protocols for these key experiments.

Fluorescent Western Blotting

This protocol describes the detection of a target protein using a biotinylated primary or secondary antibody, followed by incubation with a streptavidin-Cy5 conjugate. This method often provides higher sensitivity compared to traditional chemiluminescence.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Biotinylated primary or secondary antibody

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Streptavidin conjugated to a fluorescent dye (or this compound used with unconjugated streptavidin)

-

Fluorescent imaging system

Procedure:

-

Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation (if applicable): If using a biotinylated secondary antibody, incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane as in step 3.

-

Streptavidin-Cy5 Incubation: Incubate the membrane with the fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature. Protect the membrane from light from this point forward.

-

Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

-

Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Fluorescent Western Blotting Workflow.

Flow Cytometry

This protocol outlines the use of this compound for the detection of cell surface markers in flow cytometry. An indirect staining method is described.

Materials:

-

Cell suspension (1 x 10^6 cells per sample)

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Biotinylated primary antibody

-

Streptavidin-PE-Cy5 or a similar fluorescent conjugate

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer.

-

Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.

-

Primary Antibody Staining: Add the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.

-

Streptavidin Conjugate Staining: Resuspend the cell pellet in the residual buffer and add the fluorescently labeled streptavidin conjugate. Incubate for 20-30 minutes at 4°C in the dark.

-

Final Washes: Wash the cells twice as described in step 4.

-

Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer.

Flow Cytometry Workflow.

References

The Pivotal Role of the PEG3 Linker in Sulfo-Cy5-PEG3-biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern biological research and drug development, the precise detection and quantification of molecular interactions are paramount. Fluorescent probes are indispensable tools in these endeavors, and among them, Sulfo-Cy5-PEG3-biotin has emerged as a versatile and robust reagent. This technical guide delves into the core of this molecule, with a specific focus on the critical role of its polyethylene (B3416737) glycol (PEG3) linker. We will explore how this seemingly simple component significantly enhances the functionality and reliability of the probe in various applications.

The Molecular Architecture of this compound

This compound is a trifunctional molecule meticulously designed for high-performance bioassays. It comprises three key moieties:

-

Sulfo-Cy5: A sulfonated cyanine (B1664457) 5 dye, a bright and photostable fluorophore that emits in the far-red spectrum. The sulfonate groups confer water solubility and reduce the dye's tendency to aggregate.

-

Biotin (B1667282): A small vitamin with an exceptionally high and specific affinity for streptavidin and avidin (B1170675). This interaction is one of the strongest non-covalent bonds known in nature.

-

PEG3 Linker: A short chain of three repeating ethylene (B1197577) glycol units that acts as a flexible spacer, covalently connecting the Sulfo-Cy5 fluorophore to the biotin moiety.

The strategic inclusion of the PEG3 linker is not merely a means of connecting the functional ends of the molecule; it is a critical design element that imparts several advantageous properties.

Key Advantages Conferred by the PEG3 Linker

The PEG3 linker plays a multifaceted role in optimizing the performance of this compound. Its primary contributions include enhancing hydrophilicity, minimizing steric hindrance, and reducing non-specific binding.

Enhanced Hydrophilicity and Solubility

One of the most significant benefits of the PEG linker is the increased water solubility it confers upon the entire molecule.[1] The ethylene glycol units are hydrophilic, which helps to prevent aggregation of the dye-biotin conjugate in aqueous buffers.[1] This is particularly crucial for maintaining the probe's functionality and preventing the formation of non-specific precipitates in sensitive assays.

Reduction of Steric Hindrance

The flexible and extended nature of the PEG3 linker physically separates the bulky Sulfo-Cy5 fluorophore from the biotin moiety.[2][3] This spatial separation is critical for ensuring that the biotin can efficiently access the deep binding pockets of streptavidin or avidin without being sterically hindered by the dye.[2][3] This unimpeded binding leads to more efficient and reliable detection.

Decreased Non-Specific Binding

PEGylation is a well-established technique for reducing non-specific interactions between molecules and surfaces. The hydrophilic and flexible PEG3 chain creates a "molecular cloud" that can repel non-specific binding to proteins and other biomolecules, leading to a higher signal-to-noise ratio in various applications.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative data and physicochemical properties of this compound and the impact of PEG linkers on biotin-streptavidin interactions.

| Property | Value | Reference |

| Molecular Formula | C48H65N6KO11S3 | [1] |

| Molecular Weight | 1037.36 g/mol | |

| Excitation Maximum (λex) | 646 nm | [1][2] |

| Emission Maximum (λem) | 662 nm | [1][2] |

| Fluorescence Quantum Yield | 0.28 | [1] |

| Solubility | Water, DMF, DMSO | [1] |

| Linker | Association Rate Constant (k_on) with Streptavidin | Reference |

| Biotin-PEG | 1.3 ± 0.3 × 10^7 M⁻¹s⁻¹ |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.

Immunofluorescence Staining of Cell Surface Antigens

This protocol describes the use of this compound in a two-step immunofluorescence staining procedure to detect a cell surface antigen.

Materials:

-

Cells expressing the antigen of interest

-

Primary antibody specific to the antigen, conjugated to biotin

-

This compound

-

Streptavidin

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Formaldehyde (B43269) (for fixation)

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells on coverslips or in appropriate culture vessels.

-

Primary Antibody Incubation:

-

Wash cells twice with cold PBS.

-

Incubate cells with the biotinylated primary antibody diluted in PBS containing 1% BSA for 1 hour at 4°C.

-

Wash cells three times with cold PBS to remove unbound primary antibody.

-

-

Secondary Detection with Streptavidin-Sulfo-Cy5-PEG3-biotin Complex:

-

Pre-form a complex by incubating streptavidin with a molar excess of this compound in PBS for 30 minutes at room temperature.

-

Incubate the cells with the pre-formed streptavidin-Sulfo-Cy5-PEG3-biotin complex for 30-60 minutes at 4°C, protected from light.

-

Wash cells three times with cold PBS.

-

-

Fixation:

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.

-

Flow Cytometry Analysis

This protocol outlines the use of this compound for the detection of cell surface markers by flow cytometry.

Materials:

-

Single-cell suspension

-

Biotinylated primary antibody

-

Streptavidin-Cy5 conjugate (prepared using this compound)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Propidium Iodide (PI) or other viability dye

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to 1 x 10^7 cells/mL.

-

Primary Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.

-

Add the biotinylated primary antibody at the predetermined optimal concentration.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

-

-

Secondary Staining with Streptavidin-Cy5:

-

Resuspend the cell pellet in 100 µL of staining buffer containing the streptavidin-Cy5 conjugate at its optimal concentration.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with 2 mL of staining buffer.

-

-

Viability Staining and Analysis:

-

Resuspend the final cell pellet in 500 µL of staining buffer.

-

Add a viability dye such as PI just before analysis.

-

Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5.

-

Western Blotting

This protocol describes the detection of a biotinylated protein on a Western blot using this compound.

Materials:

-

Protein lysate containing the biotinylated protein of interest

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-Cy5 conjugate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Fluorescence imaging system

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Streptavidin-Cy5 Incubation:

-

Incubate the membrane with the streptavidin-Cy5 conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Image the membrane using a fluorescence imaging system capable of detecting Cy5 fluorescence.

-

Visualizations

Chemical Structure of this compound

Caption: Molecular components of this compound.

Experimental Workflow for Immunofluorescence

Caption: Two-step immunofluorescence staining workflow.

Signaling Pathway: Biotin-Streptavidin Interaction

References

Sulfo-Cy5 Fluorophore: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative overview of the core characteristics, experimental protocols, and applications of the Sulfo-Cy5 fluorophore in scientific research and pharmaceutical development.

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its bright fluorescence, exceptional photostability, and low background interference, making it a versatile tool in a myriad of biological and biomedical research applications.[1] Its enhanced water solubility, conferred by sulfonate groups, renders it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2] This technical guide provides a comprehensive overview of Sulfo-Cy5's characteristics, detailed experimental protocols, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Characteristics of Sulfo-Cy5

The utility of a fluorophore is defined by its photophysical properties. Sulfo-Cy5 exhibits excellent spectral characteristics in the far-red region of the spectrum, a significant advantage that minimizes autofluorescence from biological specimens.[2] Key quantitative data for Sulfo-Cy5 are summarized in the tables below.

Spectral and Photophysical Properties

| Property | Value | References |

| Maximum Excitation (λex) | ~646 nm | [1] |

| Maximum Emission (λem) | ~662 nm | [1] |

| Molar Absorptivity (ε) | ~271,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.28 | |

| Stokes Shift | ~16 nm | [1] |

Physicochemical Properties

| Property | Description | References |

| Solubility | Highly soluble in water and other polar solvents like DMSO and DMF. | [1][2] |

| Stability | Photostable and tolerant to a wide pH range (typically 3-10).[3] Can be stored desiccated at ≤ -15°C, protected from light.[1] | |

| Reactive Forms | Commonly available as NHS ester (for labeling primary amines) and maleimide (B117702) (for labeling thiols).[3] Also available as carboxylic acid, azide, and other derivatives for various conjugation chemistries.[] |

Experimental Protocols

Precise and reproducible experimental design is paramount in scientific research. This section provides detailed methodologies for common applications of Sulfo-Cy5, including protein labeling and purification.

Protein Labeling with Sulfo-Cy5 NHS Ester

N-hydroxysuccinimide (NHS) esters of Sulfo-Cy5 are widely used to label primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3]

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Sulfo-Cy5 NHS ester

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at an optimal concentration (2-10 mg/mL). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the labeling buffer.

-

Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Labeling Reaction: Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Protein Labeling with Sulfo-Cy5 Maleimide

Sulfo-Cy5 maleimide is used to label thiol groups, primarily the side chains of cysteine residues.

Materials:

-

Protein of interest containing free thiol groups

-

Reducing agent (e.g., TCEP or DTT) if disulfide bonds are present

-

Sulfo-Cy5 maleimide

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Protein Preparation: If the protein contains disulfide bonds, reduce them using a reducing agent like TCEP. Remove the reducing agent before adding the maleimide dye. The protein should be in a thiol-free buffer at pH 7.0-7.5.

-

Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cy5 maleimide in anhydrous DMSO or DMF.

-

Labeling Reaction: Add the dye stock solution to the protein solution at a 10-20 fold molar excess.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye by size-exclusion chromatography or dialysis.

Applications in Drug Development

The favorable properties of Sulfo-Cy5 make it an invaluable tool in various stages of drug discovery and development.

In Vivo Imaging and Biodistribution Studies

Sulfo-Cy5's emission in the far-red spectrum allows for deep tissue penetration and reduced background autofluorescence, making it highly suitable for in vivo imaging in small animal models.[5] By labeling drug candidates, delivery vehicles (e.g., nanoparticles, antibodies), or targeting ligands, researchers can non-invasively monitor their biodistribution, tumor accumulation, and clearance kinetics.

Fluorescence-Guided Surgery

In the field of oncology, Sulfo-Cy5 is being explored for fluorescence-guided surgery.[6][7] Tumor-targeting molecules, such as antibodies or peptides, can be conjugated to Sulfo-Cy5. When administered to a patient prior to surgery, these conjugates accumulate at the tumor site. During the procedure, a specialized imaging system can detect the fluorescence, allowing the surgeon to more accurately visualize tumor margins and resect malignant tissue more completely.[7]

High-Throughput Screening and Binding Assays

Sulfo-Cy5 is utilized in various high-throughput screening (HTS) assays for drug discovery. One prominent application is in Fluorescence Resonance Energy Transfer (FRET)-based assays.[8] In a typical protease inhibitor screening assay, a peptide substrate is dual-labeled with a FRET donor and Sulfo-Cy5 as the acceptor. Cleavage of the substrate by the protease separates the two fluorophores, leading to a measurable change in the FRET signal. This principle can be adapted to screen large compound libraries for potential inhibitors.

Furthermore, Sulfo-Cy5 labeled ligands are employed in receptor-ligand binding assays to determine the affinity of drug candidates for their target receptors.[9][10]

Receptor Internalization and Signaling Pathway Analysis

Understanding how a drug or biologic interacts with and internalizes into a cell is crucial for its development. Sulfo-Cy5 can be used to label ligands (e.g., Epidermal Growth Factor, EGF) or antibodies to study their binding to cell surface receptors (e.g., EGFR) and subsequent internalization. This process is a key event in many signaling pathways that are important targets in cancer therapy, such as the EGFR and VEGF signaling pathways.[5][11]

Conclusion

Sulfo-Cy5 has established itself as a robust and versatile far-red fluorophore with significant utility in both fundamental research and applied drug development. Its excellent photophysical properties, coupled with its water solubility and the availability of various reactive forms, enable a wide range of applications from cellular imaging to in vivo studies. The detailed protocols and application examples provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively harness the power of Sulfo-Cy5 in their scientific endeavors.

References

- 1. VEGF signaling pathway | Abcam [abcam.com]

- 2. Sulfo-Cy5 Acid | AxisPharm [axispharm.com]

- 3. sinobiological.com [sinobiological.com]

- 5. Reactome | Signaling by VEGF [reactome.org]

- 6. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Recent advances in high-throughput flow cytometry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

A Deep Dive into Water-Soluble Biotinylation Reagents for Protein Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins, a process known as biotinylation, is a cornerstone technique in modern life sciences and drug development.[1][2] This powerful tool leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin proteins to enable a wide array of applications, including protein purification, detection, immobilization, and cellular labeling.[1][][4] For researchers and drug development professionals, selecting the appropriate biotinylation reagent is critical for experimental success. Water-soluble reagents, in particular, offer significant advantages by allowing for direct use in aqueous buffers, thus preserving the native conformation and function of proteins.

This technical guide provides a comprehensive overview of water-soluble biotinylation reagents, focusing on their chemical properties, applications, and the experimental protocols for their use.

The Chemistry of Water-Soluble Biotinylation

The most prevalent water-soluble biotinylation reagents are derivatives of N-hydroxysuccinimide (NHS) esters.[5][6] The introduction of a sulfonate group (-SO3-) onto the NHS ring creates a charged molecule, rendering it soluble in aqueous solutions and generally impermeable to cell membranes.[4][5][7][8][9][10] This property is particularly advantageous for specifically labeling cell surface proteins.[5][7][8][11]

These Sulfo-NHS esters react efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6][7] The reaction is favored at alkaline pH (typically 7-9).[6][12]

Key Considerations for Selecting a Water-Soluble Biotinylation Reagent

Several factors must be considered when choosing the optimal water-soluble biotinylation reagent for a specific application:

-

Spacer Arm Length: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. Its length can be critical in overcoming steric hindrance and ensuring the biotin is accessible for binding to avidin or streptavidin.[5][7][13] Reagents are available with a variety of spacer arm lengths to accommodate different experimental needs.

-

Cleavability: Some applications require the release of the biotinylated protein after its capture. Cleavable biotinylation reagents contain a linker that can be broken under specific chemical conditions, allowing for the gentle elution of the target protein.[4][13]

-

Cell Permeability: For labeling intracellular proteins, a reagent that can cross the cell membrane is required. However, for specifically targeting cell surface proteins, membrane-impermeable reagents, such as Sulfo-NHS esters, are essential.[4][5][7][8]

Comparison of Common Water-Soluble Biotinylation Reagents

The following table summarizes the properties of several commonly used water-soluble biotinylation reagents, providing a basis for comparison and selection.

| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Cleavable | Cell Permeable | Key Features |

| Sulfo-NHS-Biotin | Sulfo-NHS Ester | 13.5[7][8] | No[7] | No[7][8] | Shortest spacer arm, ideal for applications where minimal distance is required. |

| Sulfo-NHS-LC-Biotin | Sulfo-NHS Ester | 22.4[5] | No[5] | No[5] | "Long Chain" spacer arm helps to reduce steric hindrance.[5] |

| Sulfo-NHS-SS-Biotin | Sulfo-NHS Ester | 24.3 | Yes (Disulfide Bond) | No | Contains a disulfide bond in the spacer arm, which can be cleaved by reducing agents like DTT. |

| NHS-PEG4-Biotin | NHS Ester | 24.6 | No | Yes | Contains a polyethylene (B3416737) glycol (PEG) spacer arm which increases water solubility and reduces aggregation.[4] |

| Sulfo-NHS-LC-LC-Biotin | Sulfo-NHS Ester | 30.5 | No | No | Extra-long spacer arm for applications with significant steric hindrance. |

Experimental Protocols

Precise and reproducible experimental protocols are crucial for successful protein biotinylation. Below are detailed methodologies for common biotinylation experiments.

General Protocol for Biotinylation of Proteins in Solution

This protocol is a general guideline for labeling purified proteins with an amine-reactive water-soluble biotinylation reagent.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 1-10 mg/mL.

-

Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).

-

Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or glycine).

-

Desalting column or dialysis cassette for removal of excess biotin.

Procedure:

-

Prepare the Protein Sample: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or a desalting column.[12][14]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the water-soluble biotinylation reagent in the reaction buffer to the desired concentration (e.g., 10 mM).[14] These reagents can hydrolyze in aqueous solutions, so fresh preparation is critical.[15][16][17]

-

Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 20-fold molar excess of reagent to protein.[14] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.

-

Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and the quenching reagent using a desalting column or dialysis.[14]

-

Determine Biotin Incorporation: Quantify the extent of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][18]

Protocol for Cell Surface Protein Biotinylation

This protocol is designed for the specific labeling of proteins on the surface of living cells using a membrane-impermeable biotinylation reagent.

Materials:

-

Adherent or suspension cells.

-

Ice-cold PBS (phosphate-buffered saline), pH 8.0.

-

Membrane-impermeable, water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin).

-

Ice-cold quenching buffer (e.g., 100 mM glycine (B1666218) in PBS).

-

Lysis buffer.

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[6]

-

Biotinylation: Resuspend or cover the cells with a freshly prepared solution of the biotinylation reagent in ice-cold PBS (e.g., 0.5 mg/mL).

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction on ice prevents the internalization of the labeled proteins.

-

Quench the Reaction: Remove the biotinylation reagent solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer. The resulting lysate will contain biotinylated cell surface proteins.

-

Downstream Applications: The biotinylated proteins can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

Applications in Research and Drug Development

The versatility of water-soluble biotinylation reagents has led to their widespread adoption in numerous research and therapeutic applications.

-

Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like co-immunoprecipitation and pull-down assays to identify and study protein interaction partners.[1]

-

Immunoassays: Biotinylated antibodies are extensively used in ELISA, Western blotting, and immunohistochemistry to enhance signal detection and sensitivity.[1][2][13]

-

Drug Targeting and Delivery: The high affinity of the biotin-avidin interaction is being explored for targeted drug delivery systems, where a biotinylated therapeutic agent can be specifically directed to cells expressing an avidin-conjugated receptor.[][19]

-

Affinity Purification: Biotinylated proteins or antibodies can be efficiently purified from complex mixtures using streptavidin- or avidin-immobilized resins.[1][]

-

Cellular Imaging and Tracking: Biotinylated molecules can be used to label and visualize specific proteins or cell populations for dynamic studies.[1]

Conclusion

Water-soluble biotinylation reagents are indispensable tools for protein research and drug development. Their ease of use in aqueous environments, coupled with the ability to tailor properties such as spacer arm length and cleavability, provides researchers with a powerful and flexible platform for a multitude of applications. A thorough understanding of the underlying chemistry and careful optimization of experimental protocols are paramount to achieving reliable and reproducible results. As advancements in bioconjugation chemistry continue, the utility and sophistication of biotinylation techniques are poised to expand even further, driving innovation across the life sciences.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 4. Biotinylation | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]

- 8. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]

- 9. Biotinylation - Wikipedia [en.wikipedia.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. sulfonhsbiotin.com [sulfonhsbiotin.com]

- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 13. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]

Far-Red Fluorescent Probes for Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Far-red fluorescent probes are indispensable tools in modern biological research and drug development, enabling high-resolution, non-invasive imaging of cellular processes in real-time. Their longer excitation and emission wavelengths provide significant advantages over traditional fluorescent probes, including deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of far-red fluorescent probes for cellular imaging.

Core Advantages of Far-Red Fluorescent Probes

The utility of far-red fluorescent probes stems from their unique photophysical properties. Operating in the 600-650 nm and beyond spectral range, these probes offer several key benefits for cellular imaging:

-

Reduced Autofluorescence: Cellular components like NADH and flavins naturally fluoresce when excited by shorter wavelength light, creating a background "noise" that can obscure the signal from the fluorescent probe. Far-red light largely avoids exciting these endogenous molecules, resulting in a significantly higher signal-to-noise ratio.[1][2]

-

Deeper Tissue Penetration: Light scattering and absorption by biological tissues decrease at longer wavelengths.[1][3][4] This allows for the imaging of cells and processes within more complex biological samples, such as tissues and even whole organisms.[3][5]

-

Lower Phototoxicity: The high-energy light required to excite conventional fluorescent probes can be damaging to cells, affecting their viability and behavior. The lower energy of far-red light minimizes this phototoxicity, making it ideal for long-term live-cell imaging.[1][3]

-

Suitability for Multicolor Imaging: The distinct spectral properties of far-red probes allow them to be used in conjunction with other fluorescent markers (e.g., GFP, RFP) for simultaneous visualization of multiple cellular targets.[3][4]

Key Classes and Properties of Far-Red Fluorescent Probes

A diverse array of far-red fluorescent probes have been developed, each with unique chemical structures and photophysical characteristics. Some of the most prominent classes include:

-

Cyanine Dyes (e.g., Cy5, Cy7): These are among the most widely used far-red probes, known for their high extinction coefficients and good quantum yields. However, their photostability can be a limitation in some applications.

-

Alexa Fluor Dyes (e.g., Alexa Fluor 647): This family of sulfonated rhodamine derivatives offers excellent photostability, brightness, and pH insensitivity, making them a popular choice for a wide range of imaging applications.[6]

-

IRDye® Probes (e.g., IRDye 800CW): These probes are particularly well-suited for in vivo imaging due to their exceptional brightness and stability in the near-infrared spectrum.

-

Genetically Encoded Far-Red Fluorescent Proteins (FPs): The development of far-red FPs has revolutionized live-cell imaging by enabling the specific labeling of proteins and organelles through genetic fusion.[1][3] While generally less bright and photostable than synthetic dyes, they offer unparalleled specificity.[1]

The selection of an appropriate far-red probe depends on the specific experimental requirements. The following table summarizes the key quantitative properties of several common far-red fluorescent probes.

| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 |

| Alexa Fluor 647 | ~650 | ~665 | ~239,000[7] | ~0.33[7] |

| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.06 |

| mCherry (FP) | ~587 | ~610 | ~72,000 | ~0.22 |

| mKate (FP) | ~588 | ~633 | ~52,000 | ~0.33 |

Applications in Cellular Imaging and Signaling Pathway Analysis

Far-red fluorescent probes are employed in a vast range of cellular imaging applications, from visualizing subcellular structures to monitoring dynamic physiological processes. A particularly important application is the detection of reactive oxygen species (ROS), which are key signaling molecules involved in both normal physiology and disease.

Signaling Pathway: ROS-Mediated Apoptosis

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), are byproducts of cellular metabolism.[2][8] Under conditions of cellular stress, ROS levels can rise dramatically, leading to oxidative damage and the activation of apoptotic signaling pathways. Far-red fluorescent probes designed to react with specific ROS can be used to visualize their production and localization within the cell, providing insights into the mechanisms of cell death.

References

- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]

- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy5-PEG3-biotin. This reagent facilitates a dual-functional modification of immunoglobulins, incorporating a vibrant, far-red fluorescent dye (Sulfo-Cy5) for detection and a biotin (B1667282) molecule for versatile downstream applications, such as affinity purification or signal amplification via streptavidin-based systems. The hydrophilic PEG3 linker enhances the solubility of the conjugate and minimizes steric hindrance. The labeling chemistry is based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond. Adherence to this protocol will enable researchers to generate high-quality, reproducibly labeled antibodies for use in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.

Quantitative Data Summary

For successful and reproducible antibody labeling, it is crucial to control key reaction parameters. The following tables summarize the recommended conditions and necessary specifications for the reagents involved.

Table 1: Recommended Reaction Conditions for Antibody Labeling

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris). |

| Reaction pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines.[2] |

| Molar Excess of this compound | 5:1 to 20:1 (dye:antibody) | The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a good starting point.[2][3] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 30 - 60 minutes | [1][4] |

Table 2: Specifications for Sulfo-Cy5 Dye

| Parameter | Value | Reference |

| Excitation Maximum (λmax) | 646 nm | [5] |

| Emission Maximum (λem) | 662 nm | [5] |

| Molar Extinction Coefficient (ε) at λmax | 271,000 M⁻¹cm⁻¹ | [4][5] |

| Correction Factor (CF₂₈₀) at 280 nm | 0.04 | [4][5] |

Experimental Protocol

This protocol is optimized for labeling 1 mg of an IgG antibody. Adjust volumes accordingly for different amounts.

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3

-

Purification/Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Microcentrifuge tubes

Procedure

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.4) to remove these interfering substances.[2]

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[6]

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10:1 molar ratio is recommended as a starting point).[3][7]

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][4]

-

-

Purification of the Labeled Antibody:

-

Purify the labeled antibody from the unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[2][6]

-

Load the reaction mixture onto the column and collect the fractions. The labeled antibody will be in the first colored fractions that elute from the column.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules conjugated to each antibody molecule.[8] For most antibodies, an optimal DOL is between 2 and 10.[2]

-

Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~646 nm (A_max_).[9]

-

Calculate the DOL using the following formula:[8]

DOL = (A_max_ × ε_protein) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye]

Where:

-

A_max_ = Absorbance at ~646 nm

-

A₂₈₀ = Absorbance at 280 nm

-

ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹)

-

ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹)[4][5]

-

CF₂₈₀ = Correction factor for Sulfo-Cy5 at 280 nm (0.04)[4][5]

-

-

-

Storage of Labeled Antibody:

-

Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) can improve stability.[1]

-

Experimental Workflow

Caption: Workflow for antibody labeling with this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction of an antibody's primary amine with the NHS ester.

References

- 1. broadpharm.com [broadpharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cy5-PEG3-biotin for the detection and analysis of cell surface and intracellular antigens by flow cytometry. This document includes an overview of the reagent, its properties, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound